molecular formula C18H23ClN2O3S2 B2404891 3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235299-46-3

3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2404891
CAS No.: 1235299-46-3
M. Wt: 414.96
InChI Key: GQHSBPOAAVYRSG-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a thiophen-3-ylmethyl group through nucleophilic substitution reactions.

    Sulfonamide Formation: The piperidine derivative is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-chloro-4-methoxy-N-((1-(phenylmethyl)piperidin-4-yl)methyl)benzenesulfonamide: Contains a phenyl group instead of a thiophene ring, which could influence its electronic properties and interactions with biological targets.

Uniqueness

The presence of both the chlorine atom and the thiophene ring in 3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide makes it unique. These features contribute to its distinct chemical reactivity and potential for specific biological interactions.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3S2/c1-24-18-3-2-16(10-17(18)19)26(22,23)20-11-14-4-7-21(8-5-14)12-15-6-9-25-13-15/h2-3,6,9-10,13-14,20H,4-5,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHSBPOAAVYRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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